1-Oxaspiro[2.4]heptane
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Overview
Description
1-Oxaspiro[2.4]heptane is a spirocyclic compound with the molecular formula C6H10O . It has an average mass of 98.143 Da and a monoisotopic mass of 98.073166 Da .
Molecular Structure Analysis
The molecule contains a total of 18 bonds, including 8 non-H bonds, 1 three-membered ring, 1 five-membered ring, 1 aliphatic ether, and 1 Oxirane .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 121.0±8.0 °C at 760 mmHg, and a vapour pressure of 17.9±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.4±3.0 kJ/mol and a flash point of 14.0±15.3 °C . The compound has a refractive index of 1.480 and a molar refractivity of 27.5±0.4 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
1-Oxaspiro[2.4]heptane compounds have been extensively studied for their synthesis and chemical properties. For instance, Shintani, Ito, and Hayashi (2012) demonstrated a palladium-catalyzed decarboxylative cyclopropanation method to produce 4-oxaspiro[2.4]heptanes with high selectivity, emphasizing the importance of ligands and solvents in the reaction process (Shintani, Ito, & Hayashi, 2012). Similarly, Molchanov and Tran (2013) described the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, highlighting the regioselective cycloaddition method used in the process (Molchanov & Tran, 2013).
Medicinal Chemistry and Drug Synthesis
In the field of medicinal chemistry, these compounds are explored for their potential in drug synthesis. For example, Guérot, Tchitchanov, Knust, and Carreira (2011) reported on the synthesis of novel angular spirocyclic azetidines, including azaspiro[3.3]heptanes, which are valuable for drug discovery and library synthesis (Guérot et al., 2011). Additionally, Park, Jung, Cho, and Oh (2008) synthesized 1-methylcarbapenems with spiro[2.4]heptane moieties, showing significant antibacterial activity against various bacteria, indicating the potential of these compounds in developing new antibiotics (Park, Jung, Cho, & Oh, 2008).
Photoreactions and Material Science
In the realm of material science, Kato, Chiba, and Tsuchiya (1980) studied the photoreactions of diketene with maleic anhydride, leading to the production of 2-oxo-1-oxaspiro[3.3]heptane derivatives. This research highlights the application of these compounds in photoreactive materials (Kato, Chiba, & Tsuchiya, 1980).
Mechanism of Action
Mode of Action
The mode of action of 1-Oxaspiro[2It’s known that the compound possesses an unusual 1-oxaspiro[24]heptane core bearing a 5/3 bicyclic skeleton . This unique structure may influence its interaction with potential targets.
Result of Action
The molecular and cellular effects of 1-Oxaspiro[2It’s worth noting that compounds with a similar structure have shown potential inhibitory effects on the proliferation of certain cells .
Properties
IUPAC Name |
1-oxaspiro[2.4]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-4-6(3-1)5-7-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKVQCUFRWNQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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